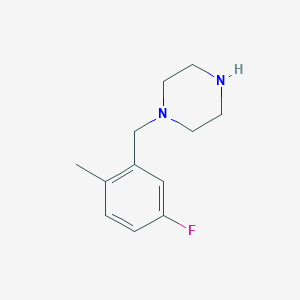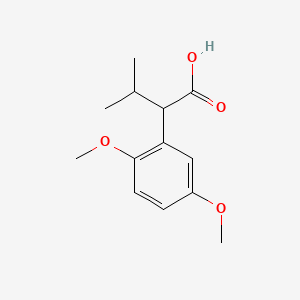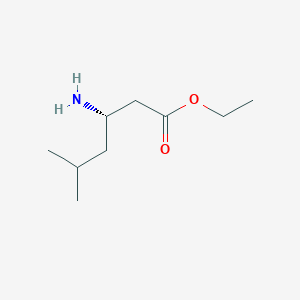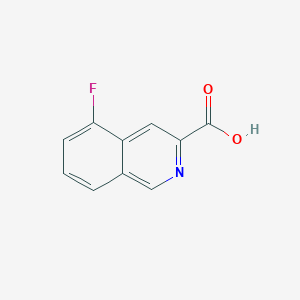
5-Fluoroisoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoroisoquinoline-3-carboxylic acid is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compoundThe presence of a fluorine atom in the molecule enhances its chemical and biological properties, making it a valuable compound for research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Gould-Jacobs reaction, Friedländer synthesis, and Pfitzinger reaction are well-known methods for constructing the isoquinoline scaffold . These reactions typically involve the use of transition metal catalysts, ionic liquids, or green reaction protocols to enhance efficiency and reduce environmental impact .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can improve yield and purity while minimizing waste. Additionally, the development of greener and more sustainable methods, such as the use of renewable solvents and catalysts, is an ongoing area of research .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, hydrogenated derivatives, and other functionalized compounds. These products are valuable intermediates for further chemical transformations and applications .
Wissenschaftliche Forschungsanwendungen
5-Fluoroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Fluoroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial, anticancer, and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A parent compound with a similar structure but without the fluorine atom.
Isoquinoline: Another parent compound with a similar structure but without the carboxylic acid group.
Fluoroquinolines: A class of compounds with similar fluorinated structures and biological activities.
Uniqueness
5-Fluoroisoquinoline-3-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications. The fluorine atom increases the compound’s stability and lipophilicity, while the carboxylic acid group provides additional sites for chemical modifications .
Eigenschaften
Molekularformel |
C10H6FNO2 |
|---|---|
Molekulargewicht |
191.16 g/mol |
IUPAC-Name |
5-fluoroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-5H,(H,13,14) |
InChI-Schlüssel |
ZQDFGFCUYNCWBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C(C=C2C(=C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Morpholin-4-yl)phenyl]-2-oxoacetic acid](/img/structure/B13534087.png)
![2-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13534090.png)
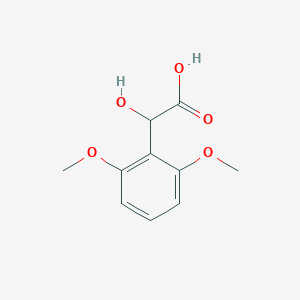
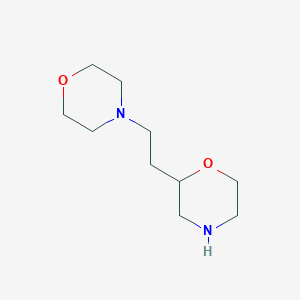
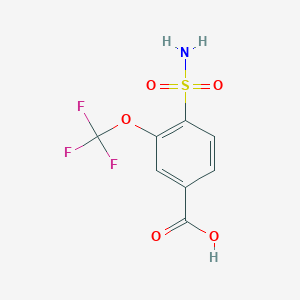



![5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine](/img/structure/B13534141.png)

